molecular formula C27H20Cl2N2 B11952481 (E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine] CAS No. 63839-06-5

(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]

Cat. No.: B11952481
CAS No.: 63839-06-5
M. Wt: 443.4 g/mol
InChI Key: IZKKTDYBAJIIHM-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) is an organic compound with the molecular formula C27H20Cl2N2 It is known for its unique chemical structure, which includes two benzylidene aniline groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can be compared with other similar compounds, such as:

    4,4’-Methylenebis(N-(2-chlorobenzylidene)aniline): Similar structure but with the chlorine substituent in a different position, leading to different chemical and physical properties.

    4,4’-Methylenebis(N-(4-bromobenzylidene)aniline): Bromine substituent instead of chlorine, which can affect the compound’s reactivity and applications.

The uniqueness of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63839-06-5

Molecular Formula

C27H20Cl2N2

Molecular Weight

443.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-[[4-[(4-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C27H20Cl2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2

InChI Key

IZKKTDYBAJIIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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